molecular formula C12H16N2O2 B14397624 1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one CAS No. 89970-28-5

1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one

Cat. No.: B14397624
CAS No.: 89970-28-5
M. Wt: 220.27 g/mol
InChI Key: IVPYUJGJGQVPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one is a heterocyclic compound that features a unique structure combining elements of pyridine, oxazine, and ketone functionalities

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium, and bases like potassium carbonate . Major products formed from these reactions include various substituted derivatives and cyclic compounds.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

When compared to similar compounds, 1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one stands out due to its unique combination of structural features and reactivity. Similar compounds include:

Properties

CAS No.

89970-28-5

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

1-(2,2-dimethyl-3H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one

InChI

InChI=1S/C12H16N2O2/c1-4-10(15)14-8-12(2,3)16-9-6-5-7-13-11(9)14/h5-7H,4,8H2,1-3H3

InChI Key

IVPYUJGJGQVPFA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CC(OC2=C1N=CC=C2)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.